molecular formula C18H17BrN2O3 B2555298 2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 905684-64-2

2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2555298
CAS RN: 905684-64-2
M. Wt: 389.249
InChI Key: OVDGMGBEAVBYRM-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is a benzamide derivative. Benzamide and its derivatives have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds having the chemical structure of [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] were designed and successfully synthesized for the first time by conventional method .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using 1H NMR, 13C NMR, and HRMS spectra . The crystal structures of two methoxyphenylbenzamide isomers are described, with the general formula C14H12BrNO2 .

Scientific Research Applications

Protein Tyrosine Phosphatase Inhibition

2-Bromo-4’-methoxyacetophenone: serves as a potent protein tyrosine phosphatase inhibitor. By covalently binding to these enzymes, it modulates cellular signaling pathways. Researchers explore its potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. The inhibition of protein tyrosine phosphatases can impact cell growth, differentiation, and immune responses .

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable scaffold for designing novel drugs. Researchers modify its structure to create derivatives with improved pharmacokinetic properties. The methoxy group and bromine atom contribute to its bioactivity. Scientists investigate its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory drug .

Indole Derivatives

Indole derivatives, including 2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide , have diverse biological activities. They are synthesized from tryptophan and play essential roles in plant growth and development. While this compound is not a classic indole derivative, its structural resemblance suggests potential interactions with indole-related pathways .

Chemical Biology

Researchers use this compound as a chemical probe to study protein function. Its covalent binding to specific targets allows for precise investigation of cellular processes. By understanding its interactions with proteins, scientists gain insights into disease mechanisms and identify potential therapeutic targets .

Solubility Enhancement

2-Bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide: exhibits solubility in various solvents, including DMSO, water (partly miscible), and methanol. This property makes it useful for formulation studies and drug delivery systems. Researchers explore its compatibility with different carriers and evaluate its stability under varying conditions .

Synthetic Chemistry

Organic chemists utilize this compound as a building block for synthesizing more complex molecules. Its bromine functionality allows for diverse transformations, such as Suzuki-Miyaura cross-coupling reactions or Heck reactions. By incorporating it into synthetic routes, scientists access a versatile toolbox for creating new compounds .

Mechanism of Action

The mechanism of action of similar compounds involves inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II). These compounds have shown significant inhibitory potential against these enzymes at nanomolar levels .

properties

IUPAC Name

2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDGMGBEAVBYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

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